molecular formula C5H6N4O2 B2927375 (2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate CAS No. 1338497-38-3

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate

Cat. No.: B2927375
CAS No.: 1338497-38-3
M. Wt: 154.129
InChI Key: HVRJDTMDBMALKV-UPHRSURJSA-N
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Description

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate (CAS 1350301-56-2) is a chemical compound with a molecular formula of C5H7N5O5 and a molecular weight of 217.14 g/mol . This miscellaneous compound should be stored in a refrigerator at 2-8°C . While specific applications for this exact compound are not extensively detailed in the literature, related 5-amino-1,2,4-triazole derivatives are recognized for their relevance in medicinal and heterocyclic chemistry research . For instance, studies on structurally similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-1-yl)-3-phenylpropanehydrazides, have been synthesized and subjected to virtual screening, predicting potential pharmacological activities like antibacterial and fungicidal properties . This suggests that the 5-amino-1,2,4-triazole core is a scaffold of interest for developing new biologically active molecules . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(Z)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H3,6,7,8,9)/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRJDTMDBMALKV-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)O)\C1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate can be achieved through multiple pathways. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with acrylic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate can undergo various chemical reactions, including:

    Oxidation: The compound can be

Biological Activity

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on diverse research findings.

The molecular formula of this compound is C₅H₇N₅O₅. It is classified as a triazole derivative and is noted for its irritant properties. The compound is available for purchase from various suppliers, indicating its relevance in research and industrial applications .

Insecticidal Activity

The compound has also been explored for its role as a pesticide. A patent discusses the use of 5-amino-substituted triazoles in controlling agricultural pests. These compounds have shown improved insecticidal properties compared to previously known substances, suggesting that this compound may possess similar advantages .

Study on Triazole Derivatives

In a comparative study of various triazole derivatives, researchers found that specific modifications could enhance biological activity. For example, modifications at the 5-position of the triazole ring were crucial for improving insecticidal efficacy against target pests. This finding underscores the importance of structural variations in optimizing the biological performance of such compounds .

Application in Agriculture

Another study focusing on the application of amino-substituted triazoles highlighted their effectiveness as biocides. The results indicated that these compounds not only exhibited potent insecticidal activity but also demonstrated favorable environmental compatibility . Such characteristics are essential for sustainable agricultural practices.

Research Findings Summary

Property Findings
Antifungal ActivitySignificant activity observed in related triazole derivatives
Insecticidal ActivityImproved efficacy against pests noted in patents
Environmental ImpactFavorable compatibility with crops reported

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate” with structurally related compounds, emphasizing substituent variations, functional groups, and notable features:

Compound ID Substituent/Functional Group Key Features
QY-0827 (2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid + nitrate Z-configuration acrylic acid; nitrate counterion enhances crystallinity
QY-3668 2-(5-Amino-1H-1,2,4-triazol-3-yl)benzoic acid Aromatic benzoic acid substituent; potential for π-π stacking
QY-0270 N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide Ethylbenzamide linker; amide group may improve solubility
HA-8665 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol Long aliphatic chain; hydroxyl group enables supramolecular assembly
QC-2179 (5-Amino-1H-1,2,4-triazol-3-yl)methanol Methanol substituent; compact structure suitable for coordination chemistry

Structural and Functional Insights:

The aliphatic chain in HA-8665 may impart amphiphilic properties, whereas the methanol group in QC-2179 could facilitate metal coordination .

Crystallographic Behavior :

  • Nitrate-containing analogs (e.g., QY-0827 and the compound in ) exhibit layered crystal structures stabilized by nitrate-phosphate or nitrate-carboxyl hydrogen bonds. In contrast, zwitterionic triazole derivatives (e.g., ) form infinite zigzag chains via phosphate anions .
  • The Z-configuration in QY-0827 may influence packing efficiency compared to E-isomers, though experimental data are needed for confirmation.

Synthetic Routes: Microwave-assisted synthesis, as described for 3-(5-amino-triazolyl)propanamides , contrasts with traditional methods used for QY-0827-like compounds. The latter likely involves condensation of triazole precursors with acrylic acid derivatives, followed by nitrate salt formation .

Biological and Material Applications: Triazole-benzoic acid hybrids (e.g., QY-3668) are explored as azo dyes and antimicrobial agents , while aliphatic derivatives (HA-8665) may serve as surfactants or lipid-like carriers . The nitrate group in QY-0827 could act as a nitric oxide donor under specific conditions, a property leveraged in vasodilatory or anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing derivatives of (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylic acid?

  • Methodology : Two complementary microwave-assisted pathways are documented:

  • Pathway 1 : Reacts N-guanidinosuccinimide with aliphatic amines (primary/secondary) under microwave irradiation, enabling nucleophilic ring-opening and subsequent 1,2,4-triazole recyclization. This method is effective for nucleophilic amines but fails with aromatic amines .
  • Pathway 2 : Uses N-arylsuccinimides reacted with aminoguanidine hydrochloride under microwave irradiation, optimized for less nucleophilic aromatic amines .
    • Key Considerations : Reaction efficiency depends on amine nucleophilicity and microwave parameters (e.g., power, duration). Purity is validated via NMR and X-ray crystallography.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystal System : Monoclinic (P2₁/c), with lattice parameters a = 8.1215 Å, b = 13.2833 Å, c = 11.0258 Å, β = 110.083° .
  • Software Tools : SHELX for refinement, WinGX/ORTEP for structure visualization, and CrysAlisPRO for data collection .
    • Data Table :
ParameterValue
Space groupP2₁/c (No. 14)
V (ų)1117.14(3)
R₁ (obs. data)0.0311
Temperature (K)100(2)

Advanced Research Questions

Q. How does annular tautomerism in the 1,2,4-triazole ring impact structural and functional properties?

  • Methodology : Tautomerism is analyzed via:

  • NMR Spectroscopy : Detects proton shifts between N1 and N4 positions in solution.
  • SC-XRD : Resolves solid-state tautomeric forms. For example, crystallography confirms the 5-amino-1H tautomer in the title compound, with hydrogen located on N1 .
    • Contradictions : Some studies report co-crystallized 5-amino-1H and 3-amino-1H tautomers , necessitating dynamic NMR or computational modeling (DFT) to resolve ambiguities.

Q. What experimental challenges arise in refining high-resolution crystallographic data for this compound?

  • Challenges :

  • Disorder : Flexible propan-1-one linker may exhibit positional disorder, requiring multi-component refinement in SHELXL .
  • Hydrogen Bonding : Accurate modeling of N–H···O/N interactions (e.g., between triazole NH and nitrate groups) demands high-resolution data (≤ 0.8 Å).
    • Solutions :
  • Use TWINABS for data scaling and SHELXL-2018 for anisotropic displacement parameters.
  • Validate hydrogen positions via difference Fourier maps and restrained refinement .

Q. How do synthetic byproducts or impurities affect biological activity studies of this compound?

  • Methodology :

  • HPLC-MS : Quantifies residual amines or uncyclized intermediates.
  • Bioassay Controls : Compare activity of purified vs. crude samples. For example, unreacted succinimide derivatives may inhibit target enzymes non-specifically .
    • Mitigation : Optimize reaction conditions (e.g., stoichiometry, microwave time) to minimize byproducts.

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